molecular formula Co2U B14718020 Cobalt;uranium CAS No. 12017-46-8

Cobalt;uranium

Cat. No.: B14718020
CAS No.: 12017-46-8
M. Wt: 355.8953 g/mol
InChI Key: LRLMMWKWSNMGOP-UHFFFAOYSA-N
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Description

Cobalt;Uranium materials represent a class of advanced adsorbents and catalytic materials designed for the selective extraction and recovery of uranium from complex aqueous environments, including seawater and nuclear wastewater. The strategic incorporation of cobalt, often in the form of single atoms, nanoparticles, or as a component in layered phosphate structures or alloys, works synergistically to enhance the material's affinity for hexavalent uranium (U(VI)) . The research value of these materials is multi-faceted. A key mechanism involves the construction of a hydrogen-bonding microenvironment within structures like layered cobalt phosphate, which weakens electrostatic repulsion and provides an expanded interlayer space for accommodating uranyl ions (UO₂²⁺). This results in exceptionally high adsorption capacities, reported to reach up to 1274.41 mg/g, along with rapid kinetics . Furthermore, cobalt can act as an electron shuttle in bioelectrochemical systems, facilitating the reduction of soluble U(VI) to insoluble U(IV), thereby enabling uranium recovery and mitigating its toxicity and mobility . Another critical application is in combating marine biofouling. Cobalt single atoms anchored on polymer substrates like polyacrylamidoxime (PAO) can catalyze the production of reactive oxygen species (ROS), providing broad-spectrum antimicrobial activity that preserves the material's uranium adsorption capacity (e.g., 9.7 mg/g in natural seawater) by preventing biofilm formation

Properties

CAS No.

12017-46-8

Molecular Formula

Co2U

Molecular Weight

355.8953 g/mol

IUPAC Name

cobalt;uranium

InChI

InChI=1S/2Co.U

InChI Key

LRLMMWKWSNMGOP-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[U]

Origin of Product

United States

Preparation Methods

Phosphate Precipitation in Uranium-Contaminated Cobalt Streams

In copper-cobalt hydrometallurgical circuits, uranium frequently contaminates cobalt hydroxide products due to its solubility in sulfuric acid leach solutions. The Southern African Copperbelt employs phosphate precipitation to remove uranium from cobalt-rich liquors. A typical process involves introducing sodium phosphate (Na₃PO₄) or ammonium phosphate ((NH₄)₃PO₄) into a cobalt-bearing raffinate stream at pH 2.5–3.0. Uranyl sulfate anions (UO₂(SO₄)₂²⁻) react with phosphate to form insoluble uranyl phosphate (UO₂HPO₄·4H₂O), while cobalt remains in solution as Co²⁺.

Key parameters include:

  • Phosphate-to-uranium molar ratio : 3:1 to ensure complete precipitation.
  • Reaction temperature : 50–70°C to enhance kinetics.
  • Residual uranium in solution : <1 mg/L, achieving cobalt hydroxide with <75 ppm uranium.

This method, however, introduces cations (Na⁺, NH₄⁺) that may require downstream removal. Calcium phosphate (Ca₃(PO₄)₂) avoids cation contamination but suffers from slower kinetics.

Ion Exchange for Selective Uranium Removal

Ion exchange (IX) resins like AG50W-X8 (H⁺ form) selectively adsorb uranium from cobalt solutions. In a two-stage process:

  • Loading : A perchloric acid (HClO₄)-conditioned resin column retains uranyl ions (UO₂²⁺) while allowing Co²⁺, Mn²⁺, and Li⁺ to pass through.
  • Elution : Uranium is stripped using 0.4M hydrochloric acid (HCl)–86% acetone, achieving >99% recovery. Cobalt is subsequently eluted with 1M HCl–80% acetone.

Critical factors:

  • Resin capacity : 20 mg U/g resin, necessitating large columns for industrial-scale operations.
  • Acetone concentration : >80% to disrupt uranyl-resin interactions without co-eluting cobalt.

Synthesis of Cobalt-Uranium Coordination Complexes

Cobalt Hexamine Uranyl Carbonates

The reaction of cobalt hexamine chloride ([Co(NH₃)₆]Cl₃) with uranyl carbonate (UO₂(CO₃)₃⁴⁻) yields crystalline compounds such as [Co(NH₃)₆]₄[UO₂(CO₃)₃] (Co4U3). Synthesis involves:

  • Mixing : Aqueous solutions of [Co(NH₃)₆]³⁺ and UO₂²⁺ in a 4:3 molar ratio.
  • Carbonate addition : Sodium carbonate (Na₂CO₃) introduces CO₃²⁻, forming the [UO₂(CO₃)₃]⁴⁻ complex.
  • Crystallization : Slow evaporation at 25°C produces dark blue needles.

Structural data (Table 1):

Compound U═O Axial (Å) U–O Equatorial (Å) Co–N (Å)
Co4U3 1.796–1.798 2.412–2.434 1.963–1.964
Co3U2_Cl 1.76–1.78 2.415–2.423 1.958–1.966

Vibrational spectroscopy confirms uranyl symmetric stretching at 805–809 cm⁻¹, consistent with UO₂²⁺ in a hexagonal bipyramidal geometry.

Keggin-Type Polyoxometalates

Cobalt-centered Keggin structures, such as [CoW₁₂O₄₀]⁶⁻ (CoW₁₂), are synthesized via:

  • Acid dissolution : Tungstic acid (H₂WO₄) and cobalt nitrate (Co(NO₃)₂) in 1M HCl.
  • Condensation : Heating at 80°C for 24 hours to form the CoW₁₂ anion.
  • Crystallization : Evaporation yields dark blue crystals after four recrystallizations.

Challenges include side products like [Co(H₂O)SiW₁₁O₃₉]⁶⁻, requiring meticulous pH control (pH 1–2).

Solid-State Synthesis of Cobalt-Uranium Oxides

High-Temperature Ceramic Methods

Cobalt uranium oxides (e.g., CoUO₄) are prepared via solid-state reactions:

  • Mixing : Stoichiometric Co₃O₄ and U₃O₈ powders.
  • Calcination : Heating at 900°C under argon for 12 hours.
  • Annealing : Oxygen annealing at 600°C to stabilize the cubic fluorite structure.

Characterization reveals a lattice parameter of 5.42 Å, with Co²⁺ occupying octahedral sites and U⁶⁺ in tetrahedral coordination.

Electrowinning and Electrorefining

Cobalt-Uranium Alloy Electrodeposition

Cobalt-uranium alloys are deposited from sulfate electrolytes containing:

  • Cobalt sulfate (CoSO₄) : 50 g/L.
  • Uranyl sulfate (UO₂SO₄) : 5 g/L.
  • pH : 2.5 maintained with sulfuric acid (H₂SO₄).

At a current density of 200 A/m², the deposit composition reaches 95% Co–5% U, with uranium incorporation limited by its higher reduction potential (-0.63 V vs. SHE).

Solvent Extraction (SX) in Co-U Separation

Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

D2EHPA extracts uranium from cobalt-rich solutions via:

  • Extraction : 10% D2EHPA in kerosene at pH 1.5–2.0, achieving 98% U extraction.
  • Stripping : 1M sodium carbonate (Na₂CO₃) recovers uranium as UO₂(CO₃)₃⁴⁻.

Cobalt remains in the raffinate, with <0.1% co-extraction due to D2EHPA’s selectivity for UO₂²⁺ over Co²⁺.

Chemical Reactions Analysis

Types of Reactions: Cobalt-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form coordination complexes with uranium, where cobalt acts as a ligand to the uranium center .

Common Reagents and Conditions: Common reagents used in the reactions of cobalt-uranium compounds include ammonia, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of cobalt-uranium compounds depend on the specific reactants and conditions used. For instance, the reaction of cobalt nitrate with uranium nitrate in the presence of ammonium hydroxide can yield cobalt-uranium oxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxides and Hydroxides

Property Cobalt Oxide (Co₃O₄) Uranium Trioxide (UO₃)
Oxidation State Co²⁺ and Co³⁺ U⁶⁺
Structure Spinel cubic lattice Layered or amorphous
Applications Catalysts, sensors Nuclear fuel precursor
Solubility Insoluble in water Reacts with water to form UO₂²⁺
Toxicity Moderate (lung irritation) High (radiological and chemical)
  • Cobalt Hydroxide (Co(OH)₂) : Forms in alkaline conditions, used in battery electrodes. Precipitation occurs via pH adjustment (e.g., adding NaOH) .
  • Uranyl Hydroxide (UO₂(OH)₂) : Precipitates in neutral to alkaline conditions, often as a secondary mineral. It is a key intermediate in uranium ore processing .

Layered Double Hydroxides (LDHs)

LDHs with the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ₓ⁺(Aⁿ⁻)ₓ/n·mH₂O are used for heavy metal sorption:

  • Co-Based LDHs : Mg-Al-Co LDHs exhibit magnetic properties, enabling easy separation after uranium adsorption. Cobalt integration enhances structural stability .
  • Uranium Sorption Mechanisms :
    • Surface complexation (e.g., UO₂²⁺ binding to deprotonated -OH groups).
    • Interlayer anion exchange (e.g., replacing CO₃²⁻ with UO₂(CO₃)₃⁴⁻).
    • Precipitation of uranyl hydroxides at high pH .

Environmental Behavior

Parameter Cobalt Uranium
Bioaccumulation Accumulates in aquatic organisms Transfers via sediment-to-biota pathways
Mining Impact Artisanal mining linked to urinary Co levels >193 µg/g creatinine in children Co-occurs with Co in sandstone deposits (e.g., Ravar Basin, Iran)
Regulatory Limits 15 µg/L (workplace) 30 µg/L (WHO drinking water)
  • Transfer in Nuclear Fuel Cycle : Both metals accumulate in benthic organisms, but Co shows linear uptake in sediments, while U uptake plateaus at higher concentrations .

Key Research Findings

  • Structural Complexity: Uranyl vanadates (e.g., carnotite, K₂(UO₂)₂V₂O₈·3H₂O) share layered structures with Co-based LDHs but differ in cation mobility and redox activity .
  • Sorption Efficiency: Mg-Al-Co LDHs achieve uranium adsorption capacities of ~200 mg/g, outperforming non-magnetic LDHs due to easier recovery .
  • Health Risks : Chronic Co exposure in DR Congo mining communities exceeds occupational thresholds, with U and Mn co-contamination exacerbating toxicity .

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